molecular formula C9H5BrFNO2 B13233629 5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole-2,3-dione

5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B13233629
M. Wt: 258.04 g/mol
InChI Key: AUMMCJAIHLBTRM-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substitution pattern, offers potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination and fluorination of a suitable indole precursor, followed by methylation and oxidation steps. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Catalysts and advanced purification techniques, such as chromatography, are employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the carbonyl groups to alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-7-fluoro-1H-indole-2,3-dione: Lacks the methyl group, resulting in different chemical properties.

    4-Methyl-7-fluoro-1H-indole-2,3-dione: Lacks the bromine atom, affecting its reactivity.

    5-Bromo-4-methyl-1H-indole-2,3-dione: Lacks the fluorine atom, altering its biological activity.

Uniqueness

5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H5BrFNO2

Molecular Weight

258.04 g/mol

IUPAC Name

5-bromo-7-fluoro-4-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C9H5BrFNO2/c1-3-4(10)2-5(11)7-6(3)8(13)9(14)12-7/h2H,1H3,(H,12,13,14)

InChI Key

AUMMCJAIHLBTRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1C(=O)C(=O)N2)F)Br

Origin of Product

United States

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